1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the desired positions.
Amination: The resulting compound undergoes amination with methylamine to introduce the amine group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-ethyl-4-chloropyrazole: Similar in structure but with a chlorine atom at the 4-position.
1-methyl-5-ethylpyrazole: Lacks the additional methyl group at the 5-position.
1-methyl-4-aminopyrazole: Contains an amino group at the 4-position instead of the pyrazol-4-amine moiety.
Uniqueness
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-9(2)11(7-14-16)12-5-10-6-13-15(3)8-10;/h6-8,12H,4-5H2,1-3H3;1H |
InChI Key |
TZBYAZNUHBQFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
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